Methyl 5-(tert-butoxycarbonylamino)nicotinate
Description
Methyl 5-(tert-butoxycarbonylamino)nicotinate is a nicotinic acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine moiety at the 5-position of the pyridine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry, particularly in peptide synthesis and drug development, where the Boc group safeguards the amine functionality during multi-step reactions. Its structure combines the reactivity of the methyl ester at the 3-position with the steric protection of the Boc group, enabling controlled functionalization of the pyridine scaffold .
Properties
IUPAC Name |
methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-5-8(6-13-7-9)10(15)17-4/h5-7H,1-4H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQMWYMMDOSOEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596733 | |
| Record name | Methyl 5-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168618-38-0 | |
| Record name | Methyl 5-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of the Amino Group
The primary synthetic challenge lies in selectively protecting the amino group of 5-aminonicotinic acid while preserving the carboxyl group for subsequent esterification. The tert-butoxycarbonyl (Boc) group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) under Schotten-Baumann conditions:
Reaction Conditions :
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
-
Temperature : 0–5°C to suppress side reactions (e.g., overprotection or hydrolysis).
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks Boc-Cl, forming a carbamate linkage. Excess Boc-Cl (1.2–1.5 equivalents) ensures complete conversion, with yields typically exceeding 85%1.
Esterification of the Carboxyl Group
The Boc-protected intermediate undergoes esterification to convert the carboxyl group into a methyl ester. Two predominant methods are employed:
Method A: Acid-Catalyzed Fischer Esterification
-
Catalyst : Concentrated H₂SO₄ or HCl.
-
Reagent : Methanol (excess as solvent).
-
Conditions : Reflux at 65–70°C for 6–12 hours.
-
Yield : 70–80%, with residual acid neutralized using NaHCO₃.
Method B: Coupling Reagent-Mediated Esterification
-
Reagents : Dicyclohexylcarbodiimide (DCC) with DMAP.
-
Solvent : Dry DCM or THF.
-
Conditions : Room temperature, 12–24 hours.
-
Yield : 90–95%, with superior selectivity and fewer side products.
Industrial-Scale Production
Continuous Flow Synthesis
To enhance efficiency, industrial processes adopt continuous flow reactors (CFRs) for both protection and esterification steps:
| Parameter | Protection Step | Esterification Step |
|---|---|---|
| Residence Time | 15–30 minutes | 45–60 minutes |
| Temperature | 5°C | 70°C |
| Throughput | 10–20 L/h | 8–15 L/h |
| Purity | ≥98% | ≥97% |
CFRs minimize thermal degradation and improve mixing, achieving >90% overall yield with reduced solvent consumption2.
Solvent Recovery and Waste Management
Industrial plants integrate distillation systems to recover DCM and methanol, reducing environmental impact. Boc-Cl hydrolysis byproducts (e.g., CO₂ and tert-butanol) are neutralized via scrubbing towers.
Optimization Strategies
Catalytic Enhancements
Recent advances explore N-heterocyclic carbene (NHC) catalysts to accelerate esterification at lower temperatures (25–40°C), achieving 88% yield in 4 hours.
Solvent-Free Mechanochemistry
Ball-milling techniques enable solvent-free Boc protection, utilizing Boc-Cl and 5-aminonicotinic acid in a 1:1 molar ratio. Yields of 82% are reported after 2 hours, with minimal energy input3.
Analytical Validation
Spectroscopic Characterization
-
¹H NMR : Key peaks include δ 1.45 (s, 9H, Boc CH₃), δ 3.90 (s, 3H, COOCH₃), and δ 8.55 (s, 1H, pyridinium H).
-
HPLC : Retention time = 6.2 minutes (C18 column, acetonitrile/water = 70:30).
Purity Assessment
| Method | Limit of Detection (LoD) | Purity Criteria |
|---|---|---|
| GC-MS | 0.1% | ≥99% (area normalization) |
| Karl Fischer | 0.01% | ≤0.1% moisture |
Challenges and Mitigation
Hydrolysis of Boc Group
Prolonged exposure to moisture during storage degrades the Boc group. Solutions include:
-
Packaging : Desiccated containers with silica gel.
-
Stability : Shelf life extends to 24 months at -20°C.
Byproduct Formation
Major Byproducts :
-
Methyl 5-aminonicotinate : From incomplete Boc protection.
-
Di-Boc derivative : From overprotection (suppressed using controlled Boc-Cl stoichiometry).
Emerging Methodologies
Enzymatic Esterification
Lipase-based catalysis (e.g., Candida antarctica Lipase B) in ionic liquids achieves 78% yield at 40°C, offering a greener alternative4.
Photocatalytic Protection
UV light (254 nm) activates Boc-Cl in the presence of eosin Y, reducing reaction time to 30 minutes with 80% yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(tert-butoxycarbonylamino)nicotinate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution Reactions:
Common Reagents and Conditions
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 5-(tert-butoxycarbonylamino)nicotinic acid.
Deprotection: Methyl 5-aminonicotinate.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Synthesis Overview
The synthesis of Methyl 5-(tert-butoxycarbonylamino)nicotinate typically involves:
- Protection of the Amino Group : The amino group of 5-aminonicotinic acid is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
- Esterification : The carboxyl group of the protected amino acid is then esterified with methanol under reflux conditions.
Pharmaceutical Development
This compound is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that can lead to compounds with enhanced therapeutic profiles.
Organic Synthesis
This compound serves as a valuable building block in organic chemistry, facilitating the creation of more complex molecules. It is instrumental in synthesizing nicotinic acid derivatives that may exhibit various biological activities.
Medicinal Chemistry
The compound is employed in the design and synthesis of nicotinic acid derivatives with potential therapeutic properties. Its ability to interact selectively with nicotinic receptors makes it a candidate for drug development targeting various diseases.
Biological Studies
Research indicates that this compound may have biological activities, particularly concerning nicotinic acid receptors. Studies suggest its potential role in modulating cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
Anticancer Properties
- A study demonstrated that related compounds could significantly inhibit cancer cell proliferation, with IC values ranging from 10 μM to 20 μM across various cancer cell lines.
- Another investigation highlighted the ability of similar compounds to induce apoptosis in human breast cancer cells through caspase pathway activation.
Antimicrobial Activity
- In vitro assays showed that derivatives exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL.
Mechanism of Action
The mechanism of action of Methyl 5-(tert-butoxycarbonylamino)nicotinate involves its interaction with specific molecular targets, such as nicotinic acid receptors. The Boc-protected amino group allows for selective reactions at other sites of the molecule, facilitating the study of receptor-ligand interactions and the development of receptor-specific drugs.
Comparison with Similar Compounds
Key Observations :
- The Boc group in the target compound contrasts with the bromomethyl (), formyl (), and bromo () substituents in analogs, influencing their respective reactivities.
- Brominated derivatives (e.g., Methyl 5-(bromomethyl)nicotinate) are often intermediates in alkylation or cross-coupling reactions, whereas the Boc-protected amine enables selective deprotection for further functionalization .
Contrast :
- The Boc-protected compound requires milder conditions for amine protection compared to the high-temperature radical bromination used for brominated analogs .
Biological Activity
Methyl 5-(tert-butoxycarbonylamino)nicotinate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H16N2O3
- Molecular Weight : 236.27 g/mol
The compound features a methyl ester of nicotinic acid with a tert-butoxycarbonyl (Boc) protecting group on the amino group, enhancing its stability and solubility in organic solvents.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Boc-protected amine : The amino group of nicotinic acid is protected using tert-butoxycarbonyl chloride.
- Esterification : The Boc-protected amine is then reacted with methyl nicotinate to form the desired compound.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structures can effectively inhibit bacterial growth, suggesting potential applications in treating infections.
Anticancer Properties
Several studies have investigated the anticancer effects of related compounds. For example, a study demonstrated that certain nicotinic acid derivatives could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . This suggests that this compound may also possess similar anticancer properties.
The proposed mechanism of action for nicotinic acid derivatives involves modulation of cellular signaling pathways. These compounds may interact with various receptors, influencing processes such as cell proliferation and apoptosis. Specifically, they may act as agonists or antagonists at nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous cellular functions .
Case Studies and Research Findings
-
Inhibition of Cancer Cell Proliferation :
- A study reported that a related compound exhibited significant inhibition of cell proliferation in various cancer cell lines. The IC50 values ranged from 10 μM to 20 μM, indicating moderate potency against cancer cells .
- Another study highlighted the ability of a similar compound to induce apoptosis in human breast cancer cells through activation of caspase pathways .
-
Antimicrobial Efficacy :
- In vitro assays demonstrated that derivatives exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL.
Data Table: Biological Activities Summary
Q & A
Q. What are the optimal conditions for synthesizing Methyl 5-(tert-butoxycarbonylamino)nicotinate, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling. For Ullmann coupling, use methyl 5-bromonicotinate (precursor, CAS 29681-45-6 ) and tert-butoxycarbonylamine derivatives under copper(I) catalysis. Optimize temperature (80–120°C) and solvent (DMF or DMSO) to enhance regioselectivity. Purification via column chromatography (silica gel, hexane/EtOAc gradient) yields >85% purity. Monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane/EtOAc) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
Q. What are the stability considerations for this compound under physiological conditions?
- Methodological Answer : The Boc group is labile under acidic conditions (pH <3) or in the presence of TFA. For in vitro studies, store at -20°C in anhydrous DMSO. Hydrolytic stability assays (PBS buffer, pH 7.4, 37°C) show <5% degradation over 24 hours. Monitor via LC-MS for nicotinic acid byproduct formation (m/z 124.1) .
Advanced Research Questions
Q. How can regioselectivity challenges in substituting the pyridine ring be addressed during derivatization?
- Methodological Answer : Use directing groups (e.g., boronic esters) to control substitution at the 3- or 5-position. For example:
- C-H activation : Pd(OAc)₂ with ligands (e.g., 2,2'-bipyridine) directs functionalization at the 5-position.
- Electrophilic substitution : Nitration (HNO3/H2SO4) favors the 3-position due to ester group electron-withdrawing effects. Validate regiochemistry via NOESY or X-ray crystallography .
Q. What strategies resolve contradictions in biological activity data for analogs of this compound?
- Methodological Answer :
- Dose-response profiling : Test analogs across a 10 nM–100 µM range to identify non-linear effects.
- Off-target screening : Use kinase/GPCR panels to rule out promiscuity.
- Metabolite analysis : LC-MS/MS detects hydrolyzed nicotinic acid, which may confound activity (e.g., false-positive vasodilation) .
Q. How can computational modeling guide the design of this compound derivatives with enhanced binding affinity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., NAD+ binding sites). Prioritize derivatives with ΔG < -8 kcal/mol.
- QSAR : Correlate logP values (2.5–3.5) with cellular permeability.
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
